4-METHYLCATECHOL-D8
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Overview
Description
4-Methylcatechol-D8 is a deuterium-labeled derivative of 4-Methylcatechol. This compound is primarily used in scientific research due to its unique properties, which include its role as a metabolite of p-toluate and its function as a substrate and suicide inhibitor of Catechol 2,3-Dioxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcatechol-D8 involves the deuteration of 4-Methylcatechol. This process typically includes the exchange of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the deuterium gas and ensure the purity of the final product. The production methods are designed to maximize yield while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcatechol-D8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding quinone derivative.
Reduction: The compound can be reduced back to its original form from the quinone state.
Substitution: Various substituents can be introduced to the aromatic ring of this compound under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
4-Methylcatechol-D8 is utilized in various scientific research fields, including:
Chemistry: It serves as a model compound for studying electrochemical processes and reaction mechanisms.
Biology: The compound is used to investigate metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-Methylcatechol-D8 involves its interaction with various molecular targets and pathways. For instance, it acts as a potent anti-platelet compound by blocking platelet aggregation through multiple pathways, including receptors for the von Willebrand factor, glycoprotein IIb/IIIa, and protein kinase C . This multi-target approach enhances its effectiveness in preventing platelet aggregation compared to traditional agents like acetylsalicylic acid.
Comparison with Similar Compounds
4-Methylcatechol: The non-deuterated form of 4-Methylcatechol-D8, which shares similar chemical properties but lacks the deuterium labeling.
Catechol: A structurally related compound with two hydroxyl groups on the benzene ring, but without the methyl group.
4-Ethylcatechol: Another derivative with an ethyl group instead of a methyl group, exhibiting different physical and chemical properties.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can influence the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and enzyme kinetics .
Properties
CAS No. |
1219803-18-5 |
---|---|
Molecular Formula |
C7D8O2 |
Molecular Weight |
132.1865142 |
Synonyms |
4-METHYLCATECHOL-D8 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.